molecular formula C6H6N2OS2 B15079358 2,5-Furandicarbothioamide CAS No. 220371-30-2

2,5-Furandicarbothioamide

Cat. No.: B15079358
CAS No.: 220371-30-2
M. Wt: 186.3 g/mol
InChI Key: BAQDCFXUSBFKDB-UHFFFAOYSA-N
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Description

2,5-Furandicarbothioamide is an organic compound with the molecular formula C6H6N2OS2 It is a derivative of furan, a heterocyclic organic compound, and contains two thioamide groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandicarbothioamide typically involves the reaction of furan derivatives with thioamide reagents. One common method is the reaction of 2,5-diformylfuran with ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Furandicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Furandicarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Furandicarbothioamide involves its interaction with various molecular targets. The thioamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

    2,5-Furandicarboxylic Acid: A related compound with carboxylic acid groups instead of thioamide groups.

    2,5-Dimethylfuran: A simpler derivative of furan with methyl groups.

Uniqueness: 2,5-Furandicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical reactivity and biological activity compared to other furan derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

220371-30-2

Molecular Formula

C6H6N2OS2

Molecular Weight

186.3 g/mol

IUPAC Name

furan-2,5-dicarbothioamide

InChI

InChI=1S/C6H6N2OS2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2H,(H2,7,10)(H2,8,11)

InChI Key

BAQDCFXUSBFKDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=S)N)C(=S)N

Origin of Product

United States

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